molecular formula C17H15ClN4O2S B2440693 2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1170418-65-1

2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2440693
CAS No.: 1170418-65-1
M. Wt: 374.84
InChI Key: BOMLWRRPIZIHKC-UHFFFAOYSA-N
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Description

2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms. The presence of the sulfonamide group is significant as it imparts various biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Sulfonamide Formation: The final step involves the reaction of the aminopyridazine derivative with a chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridazine ring and the sulfonamide group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its sulfonamide group, which is known for its antibacterial properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and other substituted pyridazines share structural similarities and exhibit diverse biological activities.

    Sulfonamides: Other sulfonamide compounds, such as sulfamethoxazole and sulfasalazine, are well-known for their antibacterial properties.

Uniqueness

2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is unique due to the combination of the pyridazine ring and the sulfonamide group, which imparts a distinct set of chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-12-6-11-17(21-20-12)19-13-7-9-14(10-8-13)22-25(23,24)16-5-3-2-4-15(16)18/h2-11,22H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMLWRRPIZIHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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